

20(R)-Ginsenoside Rg2 CAS number and chemical identifiers

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Compound of Interest

Compound Name: 20(R)-Ginsenoside Rg2

Cat. No.: B1671525

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20(R)-Ginsenoside Rg2: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

20(R)-Ginsenoside Rg2, a naturally occurring protopanaxatriol saponin isolated from Panax ginseng, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of **20(R)-Ginsenoside Rg2**, focusing on its chemical identity, biological functions, and the molecular pathways it modulates. Detailed experimental protocols for key assays are provided to facilitate further research and development of this promising compound.

Chemical Identity and Properties

20(R)-Ginsenoside Rg2 is a stereoisomer of ginsenoside Rg2, distinguished by the (R) configuration at the C20 position of the dammarane-type triterpenoid sapogenin. This specific stereochemistry plays a crucial role in its biological activity.

Chemical Identifier	Value	Reference
CAS Number	80952-72-3	[1]
Molecular Formula	C42H72O13	[2]
Molecular Weight	785.01 g/mol	[2]
PubChem CID	75412551	[2]
InChIKey	AGBCLJAHARWNLA-RPNKVCLTSA-N	[2]
Canonical SMILES	<chem>C[C@H]1--INVALID-LINK--O[C@@H]2--INVALID-LINK--(CCC=C(C)C)O)C)O)[C@@]6([C@@H]3C(--INVALID-LINK--O)(C)C)C)CO)O)O)O">C@</chem> <chem>@HO</chem>	[2]
Synonyms	(S)Ginsenoside Rg2, 20(R)Ginsenoside Rg2	[2][3]

Biological Activities and Therapeutic Potential

20(R)-Ginsenoside Rg2 exhibits a range of biological effects, with neuroprotective and anti-inflammatory activities being the most extensively studied.

Neuroprotective Effects

20(R)-Ginsenoside Rg2 has demonstrated significant neuroprotective properties in various in vitro and in vivo models. It has been shown to attenuate neuronal damage, reduce apoptosis, and promote neurite outgrowth.[2][3] Studies suggest that these effects are mediated through the modulation of several key signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.[4][5]

Anti-inflammatory Effects

The compound also possesses potent anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- α) and interleukin-6 (IL-6).[6] This anti-inflammatory action is, in part, attributed to its ability to suppress the TLR4/NF- κ B signaling cascade.[3]

Anti-cancer Activity

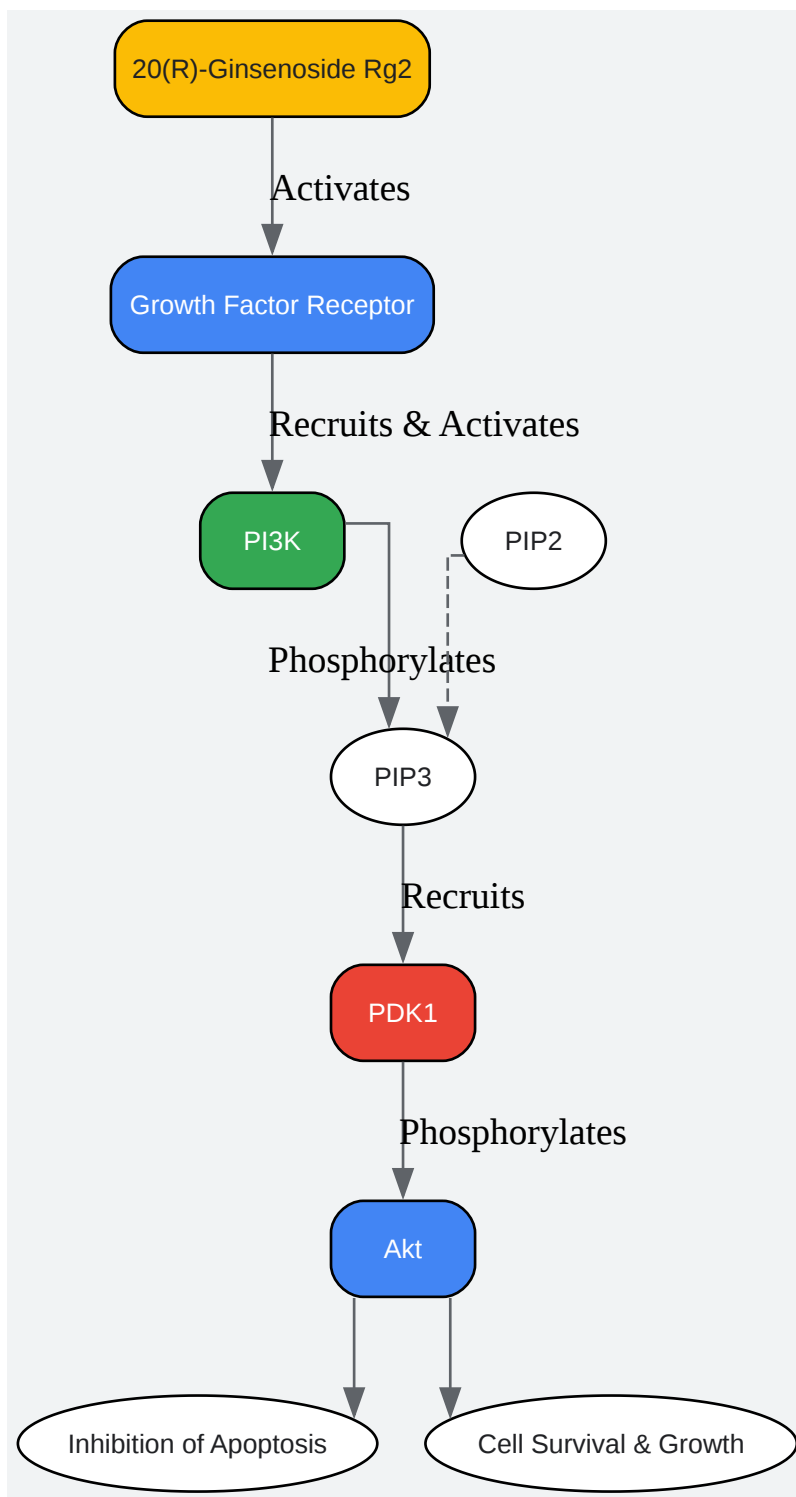
Preliminary studies indicate that **20(R)-Ginsenoside Rg2** may have anti-cancer potential, though this area requires more extensive research.

Signaling Pathways Modulated by 20(R)-Ginsenoside Rg2

The therapeutic effects of **20(R)-Ginsenoside Rg2** are underpinned by its interaction with complex intracellular signaling networks.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. **20(R)-Ginsenoside Rg2** has been shown to activate this pathway, leading to the downstream phosphorylation of Akt. This activation is linked to its neuroprotective and anti-apoptotic effects.[4]

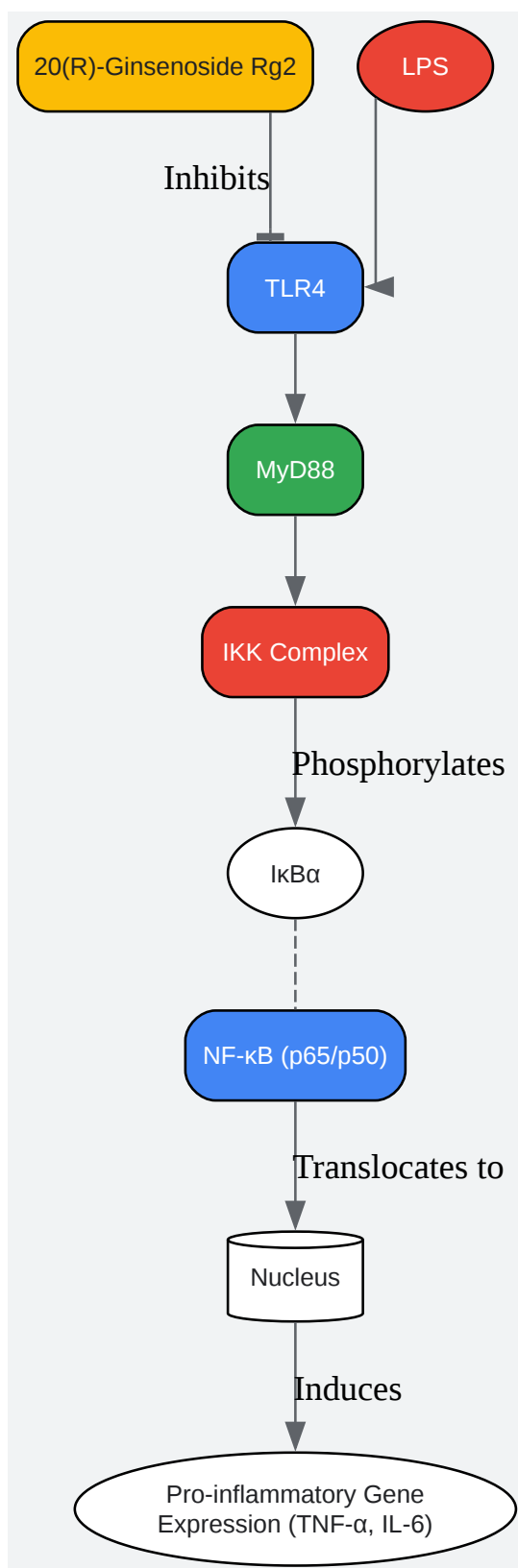


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Caption: PI3K/Akt Signaling Pathway Activation by **20(R)-Ginsenoside Rg2**.

TLR4/NF-κB Signaling Pathway

The Toll-like receptor 4 (TLR4)/Nuclear factor-kappa B (NF-κB) pathway is a key inflammatory signaling cascade. **20(R)-Ginsenoside Rg2** can inhibit the activation of this pathway, likely by interfering with the binding of lipopolysaccharide (LPS) to TLR4 or by modulating downstream signaling components. This leads to a reduction in the production of inflammatory mediators.[3]

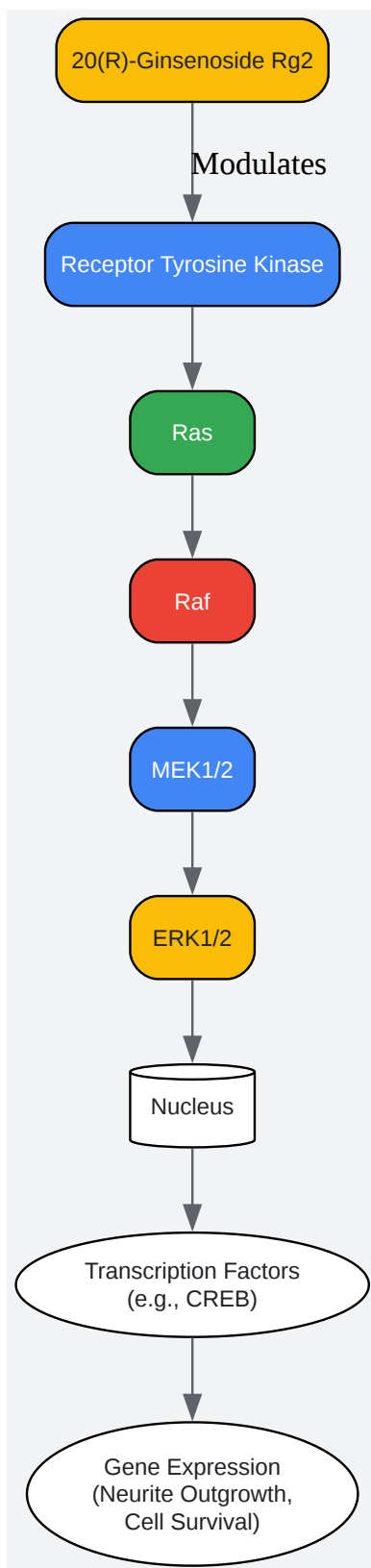


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Caption: Inhibition of TLR4/NF-κB Signaling by **20(R)-Ginsenoside Rg2**.

MAPK/ERK Signaling Pathway

The Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is involved in cell proliferation, differentiation, and survival. **20(R)-Ginsenoside Rg2** has been observed to modulate this pathway, contributing to its neuroprotective and neurite outgrowth-promoting effects.^[5]



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Caption: Modulation of the MAPK/ERK Signaling Pathway by **20(R)-Ginsenoside Rg2**.

Experimental Protocols

Lactate Dehydrogenase (LDH) Assay for Neuroprotection

This assay measures the activity of LDH released from damaged cells into the culture medium, serving as an indicator of cytotoxicity and the protective effect of a compound.

Materials:

- LDH Cytotoxicity Assay Kit
- 96-well microplates
- Neuronal cell line (e.g., SH-SY5Y or PC-12)
- Neurotoxin (e.g., 6-hydroxydopamine)
- **20(R)-Ginsenoside Rg2**
- Cell culture medium and supplements
- Plate reader

Procedure:

- Seed neuronal cells in a 96-well plate and culture until they reach the desired confluency.
- Pre-treat the cells with varying concentrations of **20(R)-Ginsenoside Rg2** for a specified duration (e.g., 24 hours).
- Induce neurotoxicity by adding a neurotoxin (e.g., 6-OHDA) to the wells, excluding the control group.
- Incubate the plate for the required time to induce cell death.
- Carefully collect the cell culture supernatant from each well.

- Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.
- Measure the absorbance at the recommended wavelength using a plate reader.
- Calculate the percentage of cytotoxicity and neuroprotection based on the absorbance values of the control, neurotoxin-treated, and **20(R)-Ginsenoside Rg2**-treated groups.

Western Blotting for ERK Phosphorylation

This technique is used to detect and quantify the level of phosphorylated ERK (p-ERK), an indicator of ERK pathway activation.

Materials:

- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Primary antibodies (anti-p-ERK, anti-total ERK)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Treat cells with **20(R)-Ginsenoside Rg2** for the desired time points.
- Lyse the cells using a suitable lysis buffer and collect the protein lysates.
- Determine the protein concentration of each lysate using a protein assay.

- Separate the proteins by size using SDS-PAGE.
- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
- Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
- Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with an antibody against total ERK to normalize the p-ERK signal.

Neurite Outgrowth Assay in PC-12 Cells

This assay assesses the ability of a compound to promote the growth of neurites, a key process in neuronal development and regeneration.

Materials:

- PC-12 cells
- Cell culture medium (e.g., RPMI 1640 with horse serum and fetal bovine serum)
- Nerve Growth Factor (NGF) as a positive control
- **20(R)-Ginsenoside Rg2**
- Collagen-coated culture plates or coverslips
- Microscope with a camera

Procedure:

- Seed PC-12 cells on collagen-coated plates or coverslips.

- After cell attachment, replace the medium with a low-serum medium containing different concentrations of **20(R)-Ginsenoside Rg2** or NGF.
- Incubate the cells for a period of 2 to 5 days to allow for neurite outgrowth.
- Capture images of the cells using a microscope.
- Quantify neurite outgrowth by measuring the percentage of cells with neurites and the average length of the longest neurite per cell. A cell is considered to have a neurite if the process is at least twice the diameter of the cell body.

Assessment of Anti-inflammatory Effects in HUVECs

This protocol is designed to evaluate the ability of a compound to inhibit the inflammatory response in Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

- HUVECs
- Endothelial cell growth medium
- Lipopolysaccharide (LPS) to induce inflammation
- **20(R)-Ginsenoside Rg2**
- ELISA kits for TNF- α and IL-6
- RT-qPCR reagents for measuring gene expression

Procedure:

- Culture HUVECs to confluence in appropriate culture vessels.
- Pre-treat the HUVECs with various concentrations of **20(R)-Ginsenoside Rg2** for 1-2 hours.
- Stimulate the cells with LPS (e.g., 1 μ g/mL) for a specified time (e.g., 6-24 hours) to induce an inflammatory response.

- Collect the cell culture supernatant to measure the levels of secreted TNF- α and IL-6 using ELISA kits according to the manufacturer's instructions.
- Lyse the cells to extract total RNA.
- Perform RT-qPCR to analyze the mRNA expression levels of inflammatory genes such as TNFA and IL6.

Conclusion

20(R)-Ginsenoside Rg2 is a promising natural compound with significant therapeutic potential, particularly in the fields of neuroprotection and anti-inflammation. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as PI3K/Akt, TLR4/NF- κ B, and MAPK/ERK, makes it an attractive candidate for further drug development. The experimental protocols provided in this guide offer a foundation for researchers to explore the full therapeutic utility of this fascinating molecule. Further investigation into its anti-cancer properties and clinical efficacy is warranted.

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